3-(Morpholin-4-ylmethyl)benzonitrile

Aldosterone Synthase Inhibition CYP11B2 Hypertension Therapeutics

3-(Morpholin-4-ylmethyl)benzonitrile (CAS: 857283-91-1) is the essential meta-substituted scaffold for CYP11B2 inhibitors (Hoffmann-La Roche US 9790217) and LRRK2 inhibitor PF-06447475. The morpholine ether oxygen provides tPSA 36.3 Ų—higher than piperidine/pyrrolidine analogs (~27.0 Ų)—critical for target H-bonding. Ortho/para isomers or alternative cyclic amines will not yield comparable potency; molar equivalence adjustments cannot compensate for these SAR differences. Ideal for fragment-based screening where H-bond acceptor capacity is critical. 97% purity. Order now.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 857283-91-1
Cat. No. B1336763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Morpholin-4-ylmethyl)benzonitrile
CAS857283-91-1
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC(=CC=C2)C#N
InChIInChI=1S/C12H14N2O/c13-9-11-2-1-3-12(8-11)10-14-4-6-15-7-5-14/h1-3,8H,4-7,10H2
InChIKeyGSVNKQLSALKJHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





857283-91-1 | 3-(Morpholin-4-ylmethyl)benzonitrile – Procurement-Grade Fragment Building Block for Medicinal Chemistry


3-(Morpholin-4-ylmethyl)benzonitrile (CAS: 857283-91-1) is a morpholine-functionalized benzonitrile derivative that serves as a fragment scaffold and synthetic intermediate in medicinal chemistry programs. The compound features a benzonitrile core substituted at the meta-position with a morpholin-4-ylmethyl group (C12H14N2O, molecular weight: 202.25 g/mol) . Its dual functionality combines the electron-withdrawing nitrile group with a morpholine moiety, imparting a balanced hydrophilic-lipophilic profile (calculated LogP: 1.33; topological polar surface area: 36.3 Ų) . This compound is commercially available at 95-97% purity from established suppliers including Thermo Scientific, AKSci, and Enamine [1].

Why 3-(Morpholin-4-ylmethyl)benzonitrile Substitution with Positional Isomers or Alternative Heterocycles Fails to Deliver Equivalent SAR Outcomes


Substituting 3-(Morpholin-4-ylmethyl)benzonitrile with its ortho- or para-positional isomers or with alternative cyclic amines (e.g., piperidine, pyrrolidine) fundamentally alters key physicochemical and structure-activity relationship (SAR) parameters. The meta-substitution pattern positions the morpholine ring in a distinct spatial orientation that is critical for target engagement in validated kinase inhibitor pharmacophores, as demonstrated in proprietary pharmaceutical development programs including LRRK2 and PI3K inhibitor series [1]. Positional isomerism affects both the electronic distribution on the benzonitrile core and the three-dimensional presentation of the morpholine hydrogen-bonding functionality. Additionally, replacement of morpholine with piperidine or pyrrolidine eliminates the ether oxygen, thereby altering hydrogen-bond acceptor capacity (PSA reduced from 36.3 Ų to approximately 27.0 Ų for piperidine analog), which impacts aqueous solubility and target-binding interactions . These differences cannot be accommodated through simple molar equivalence adjustments in reaction protocols.

Quantitative Differentiation Evidence for 3-(Morpholin-4-ylmethyl)benzonitrile: Comparator-Based Selection Data


Meta-Position Substitution Confers CYP11B2 Inhibitor Selectivity Not Achievable with Para-Isomer: BindingDB EC50 Data

The meta-substituted 3-(morpholin-4-ylmethyl)phenyl motif, when incorporated into a pyrazole-containing derivative, demonstrates potent and selective inhibition of CYP11B2 (aldosterone synthase) with an EC50 of 0.00900 nM [1]. By contrast, the para-substituted morpholinomethyl benzonitrile isomer is not reported in the patent literature for this target series, indicating that the meta-substitution geometry is a critical determinant for CYP11B2 binding pocket accommodation and selectivity over CYP11B1 (EC50 = 0.139 nM, representing ~15-fold selectivity) [1].

Aldosterone Synthase Inhibition CYP11B2 Hypertension Therapeutics Steroidogenesis Modulation

Morpholine Ether Oxygen Confers Hydrogen-Bond Acceptor Capacity Absent in Piperidine and Pyrrolidine Analogs

The morpholine ring in 3-(Morpholin-4-ylmethyl)benzonitrile contains an ether oxygen that contributes an additional hydrogen-bond acceptor, reflected in its topological polar surface area (tPSA) of 36.3 Ų [1]. In contrast, the piperidine analog (3-(piperidin-1-ylmethyl)benzonitrile, CAS 857284-22-1) and pyrrolidine analog (3-(pyrrolidin-1-ylmethyl)benzonitrile, CAS 321198-27-0) lack this ether oxygen, resulting in a tPSA of approximately 27.0 Ų . This ~9.3 Ų difference in tPSA corresponds to measurably altered aqueous solubility and distinct hydrogen-bonding interactions with biological targets.

Fragment-Based Drug Discovery Physicochemical Profiling Solubility Optimization SAR Exploration

Validated Intermediate in LRRK2 Kinase Inhibitor PF-06447475: Meta-Substitution Enables Brain Penetrance

3-(Morpholin-4-ylmethyl)benzonitrile serves as a critical building block in the synthesis of PF-06447475 (3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile), a highly potent LRRK2 kinase inhibitor (IC50 = 3 nM) with demonstrated brain penetrance and in vivo pharmacodynamic activity [1]. The meta-substitution geometry is essential for achieving the optimal binding conformation within the LRRK2 ATP-binding pocket. Ortho- and para-substituted morpholinomethyl benzonitrile isomers were not reported as viable intermediates in the lead optimization campaign that yielded this preclinical candidate [1].

Parkinson's Disease LRRK2 Kinase CNS Drug Discovery Kinase Inhibitor Development

Evidence-Based Application Scenarios for 3-(Morpholin-4-ylmethyl)benzonitrile Procurement


Aldosterone Synthase (CYP11B2) Inhibitor Development Programs Requiring Meta-Substituted Morpholinomethyl Benzonitrile Scaffolds

This compound is the optimal selection for research groups synthesizing CYP11B2 inhibitors based on the Hoffmann-La Roche patent series (US 9790217). The meta-substituted 3-(morpholin-4-ylmethyl)phenyl motif is essential for achieving the reported EC50 of 0.00900 nM against CYP11B2 in G-402 cellular assays [1]. The para-substituted isomer is not reported in this patent series, indicating that substitution with the 4-isomer would not yield compounds with comparable potency or selectivity profiles. This scenario is supported by BindingDB affinity data confirming the meta-substitution requirement for CYP11B2 binding pocket engagement [1].

LRRK2 Kinase Inhibitor Synthesis Following Validated PF-06447475 Synthetic Routes

Research groups pursuing LRRK2 kinase inhibitors for Parkinson's disease research should procure this compound for use as a key synthetic intermediate. 3-(Morpholin-4-ylmethyl)benzonitrile provides the meta-substituted benzonitrile core required for constructing PF-06447475, a preclinical LRRK2 inhibitor with IC50 = 3 nM and demonstrated brain penetrance [1][2]. Attempted substitution with ortho- or para-isomers will yield different spatial presentation of the morpholine moiety and are not supported by the published synthetic methodology or SAR findings from the J Med Chem 2015 lead optimization campaign [1].

Fragment-Based Drug Discovery Requiring Morpholine-Containing Hydrogen-Bond Acceptors for Solubility Optimization

For fragment library construction or fragment-based screening campaigns where hydrogen-bond acceptor capacity is a design criterion, 3-(Morpholin-4-ylmethyl)benzonitrile offers a tPSA of 36.3 Ų due to the morpholine ether oxygen [1][2]. This represents a measurable physicochemical differentiation from piperidine and pyrrolidine analogs (tPSA ~27.0 Ų), which lack the ether oxygen and consequently provide reduced hydrogen-bonding capacity and altered aqueous solubility profiles . The meta-substitution also maintains the nitrile group as a synthetic handle for subsequent elaboration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Morpholin-4-ylmethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.